molecular formula C15H23N3O3 B2418848 N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide CAS No. 1223170-81-7

N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide

Cat. No.: B2418848
CAS No.: 1223170-81-7
M. Wt: 293.367
InChI Key: ADCDZWIXEZISLN-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[45]decan-8-yl}acetamide is a complex organic compound featuring a cyano group, a cyclopropyl group, and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or nitriles.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the spirocyclic structure provides steric hindrance, influencing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide is unique due to its combination of a cyano group, a cyclopropyl group, and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-14(11-16,12-2-3-12)17-13(19)10-18-6-4-15(5-7-18)20-8-9-21-15/h12H,2-10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCDZWIXEZISLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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